Cas no 130762-06-0 ((1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate)
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate
- BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE
- rel-Benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate
- RDUCOWDKAANTQZ-NEPJUHHUSA-N
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- Inchi: 1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m1/s1
- InChI Key: RDUCOWDKAANTQZ-NEPJUHHUSA-N
- SMILES: O[C@H]1CC[C@@H](C(=O)OCC2C=CC=CC=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 233
- XLogP3: 1.8
- Topological Polar Surface Area: 46.5
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM562796-1g |
rel-Benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |
130762-06-0 | 95%+ | 1g |
$3847 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200219-1g |
rel-Benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |
130762-06-0 | 98% | 1g |
¥35004.00 | 2024-08-09 |
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate
Latest Research Advances on (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate (CAS: 130762-06-0) in Chemical Biology and Pharmaceutical Applications
The compound (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate (CAS: 130762-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral cyclopentane derivative serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. Recent studies have explored its potential as a building block for novel therapeutic agents, leveraging its stereochemical properties to enhance drug efficacy and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate in the asymmetric synthesis of gamma-aminobutyric acid (GABA) receptor modulators. Researchers utilized this compound as a chiral auxiliary to achieve high enantioselectivity in the synthesis of potent GABAA receptor agonists, which show promise for treating anxiety disorders and epilepsy. The study reported a 92% yield and >99% enantiomeric excess (ee) in the key synthetic step, highlighting the compound's reliability in stereocontrolled reactions.
In the realm of metabolic disease research, a team from MIT recently (2024) incorporated (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate into the development of novel PPARγ (peroxisome proliferator-activated receptor gamma) partial agonists. The compound's hydroxyl and carboxylate functionalities were strategically modified to create a series of derivatives with improved binding affinity and reduced side effects compared to existing thiazolidinedione drugs. Molecular docking studies revealed that the (1S,3R) configuration optimally interacts with the PPARγ ligand-binding domain, providing a structural basis for future drug design.
Pharmacokinetic studies of (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate derivatives have also advanced significantly. A recent European Journal of Pharmaceutical Sciences publication (2024) reported improved blood-brain barrier penetration for several neuroactive analogs, with logBB values ranging from 0.3 to 0.8. The benzyl ester moiety was found to enhance lipophilicity while maintaining sufficient aqueous solubility, addressing a common challenge in CNS drug development.
The compound's safety profile has been evaluated in recent preclinical studies. Acute toxicity tests in rodent models showed an LD50 > 2000 mg/kg for the parent compound, suggesting low intrinsic toxicity. However, researchers caution that specific derivatives may exhibit varying safety profiles, necessitating case-by-case evaluation. These findings collectively position (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate as a valuable scaffold for future pharmaceutical development across multiple therapeutic areas.
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